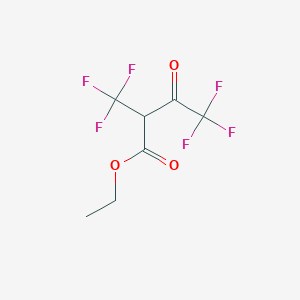

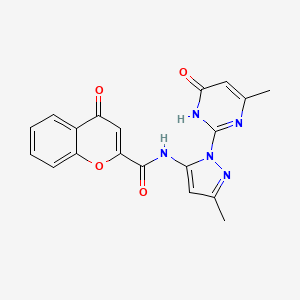

![molecular formula C7H7F3IN3 B2844541 3-碘-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶 CAS No. 2418733-58-9](/img/structure/B2844541.png)

3-碘-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon bonds, and it has been used in the synthesis of similar compounds .科学研究应用

亲电 N-三氟甲基化

3-碘-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶衍生物用于唑类的亲电 N-三氟甲基化,这是将三氟甲基引入杂环化合物的重大反应。此方法提供了一种获取 NCF3 化合物的有效途径,而通过其他方法合成 NCF3 化合物极具挑战性。优化的程序包括原位硅烷化,然后进行酸催化的 CF3 转移,拓宽了可用于药物和材料科学进一步研究和开发的三氟甲基化产物的范围 (Niedermann 等,2012)。

氟化吡唑并[1,5-a]嘧啶的合成

另一项研究展示了由 3-氨基吡唑和 4,4,4-三氟丁-2-炔酸乙酯合成 7-三氟甲基-2,5-二取代吡唑并[1,5-a]嘧啶的新型合成路线。此两步法有效地产生了一系列具有生物学意义的新型氟化化合物,突出了 3-碘-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶在合成生物活性分子中的多功能性 (Jismy 等,2018)。

高能材料的开发

使用 3-碘-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶衍生物进行亲电碘化已应用于合成具有高碘含量的多碘吡唑化合物。此方法对于开发高碘化合物和高能材料至关重要,它提供了跨不同底物的广泛碘化范围,并产生了具有高能应用前景的产物 (Chand 等,2016)。

液相合成用于组合库

该化合物的衍生物已用于液相合成,以创建 7-三氟甲基取代吡唑并[1,5-a]嘧啶和 4,5,6,7-四氢吡唑并[1,5-a]嘧啶羧酰胺的组合库。此方法展示了该化合物在促进组装用于高通量筛选的大规模库中的效用,这是药物发现和开发中的关键步骤 (Dalinger 等,2005)。

作用机制

Target of Action

The primary target of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and peripheral tissues. It is an important target in the field of neurodegenerative disorders .

Mode of Action

The compound interacts with its target, MAO-B, by binding to it and inhibiting its activity This inhibition results in decreased metabolism of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft

Biochemical Pathways

The inhibition of MAO-B affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological functions including mood regulation, cognition, and motor control. By inhibiting MAO-B, the compound potentially impacts these functions by modulating the levels of these neurotransmitters .

Pharmacokinetics

It is known that the compound has a molecular weight of 45712

Result of Action

The inhibition of MAO-B by 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine leads to an increase in the levels of monoamine neurotransmitters. This can result in various molecular and cellular effects, depending on the specific neurotransmitter and the location of its action. For example, increased dopamine levels could potentially have effects on mood and motor control .

属性

IUPAC Name |

3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHXDOZVLRHOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

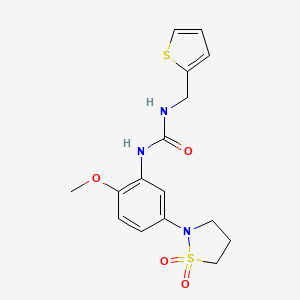

![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)

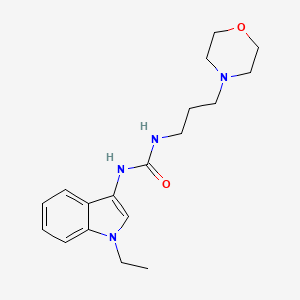

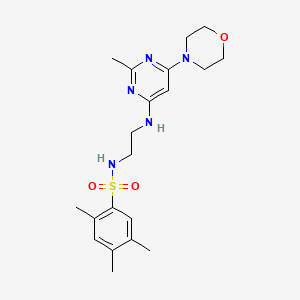

![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)

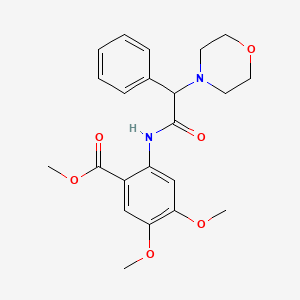

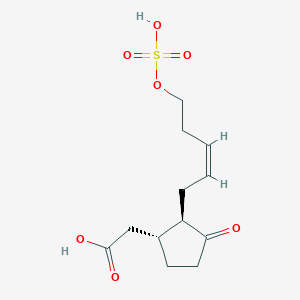

![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

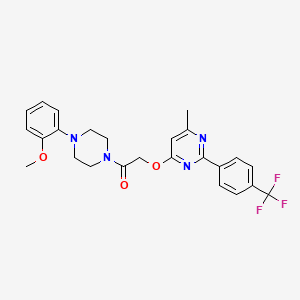

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)